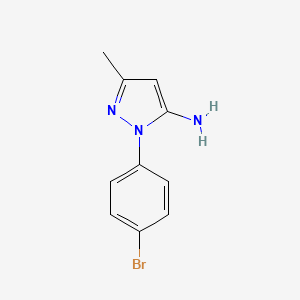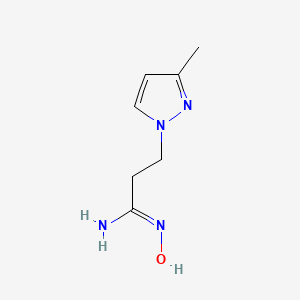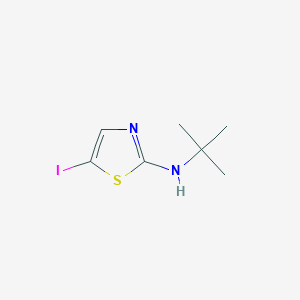
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with hydrazinyl and dimethyl groups. The presence of these functional groups imparts specific chemical properties that make it an interesting subject for study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the reaction of hydrazine derivatives with appropriate triazine precursors. One common method involves the condensation of hydrazine hydrate with 2,4-dimethyl-1,2,4-triazine-3,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reaction conditions is carefully controlled to ensure the safety and efficiency of the production process .
化学反应分析
Types of Reactions
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted triazine compounds .
科学研究应用
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings
作用机制
The mechanism of action of 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .
相似化合物的比较
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Another triazine derivative with similar structural features but different functional groups.
4,6-Dimethoxy-1,3,5-triazine: A triazine compound with methoxy substituents instead of hydrazinyl groups.
1,2,4-Triazine-3,5(2H,4H)-dione: A simpler triazine derivative without the hydrazinyl and dimethyl substitutions.
Uniqueness
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to the presence of both hydrazinyl and dimethyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research .
属性
CAS 编号 |
54317-65-6 |
|---|---|
分子式 |
C5H9N5O2 |
分子量 |
171.16 |
IUPAC 名称 |
6-hydrazinyl-2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H9N5O2/c1-9-4(11)3(7-6)8-10(2)5(9)12/h6H2,1-2H3,(H,7,8) |
InChI 键 |
MLEVAFOVOOWHAK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=NN(C1=O)C)NN |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)

![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)

![2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2376175.png)
![2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2376176.png)
![N-(4-fluoro-3-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2376178.png)
![Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate](/img/structure/B2376179.png)


![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2376182.png)
![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2376183.png)
